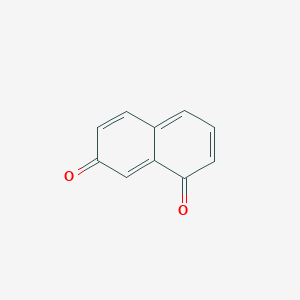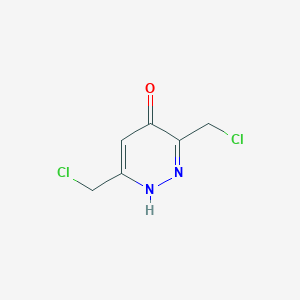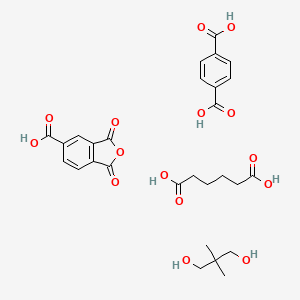
2,2-Dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;hexanedioic acid;terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol and hexanedioic acid is a complex polymer known for its unique structural properties and diverse applications. This compound is synthesized through the polymerization of 1,4-benzenedicarboxylic acid, 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol, and hexanedioic acid, resulting in a material with significant industrial and scientific relevance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a series of esterification and polycondensation reactions. The primary reactants, 1,4-benzenedicarboxylic acid, 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol, and hexanedioic acid, are subjected to controlled heating in the presence of catalysts to facilitate the formation of ester bonds. The reaction conditions typically include temperatures ranging from 150°C to 250°C and the use of catalysts such as titanium or antimony compounds to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The reactants are fed into a reactor where they undergo esterification and polycondensation under controlled conditions. The resulting polymer is then extruded, cooled, and pelletized for further processing. This method ensures consistent quality and high production efficiency .
化学反应分析
Types of Reactions
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol and hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Titanium compounds, antimony compounds.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol and hexanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of biodegradable implants and scaffolds for tissue engineering.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives.
作用机制
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biological systems, the polymer’s biocompatibility and biodegradability are crucial for its effectiveness in medical applications. The ester bonds in the polymer can be hydrolyzed by enzymes, leading to the gradual breakdown of the material and release of its components .
相似化合物的比较
Similar Compounds
Polyethylene terephthalate (PET): Similar in structure but lacks the additional functional groups present in the polymer.
Polybutylene terephthalate (PBT): Shares some structural similarities but differs in the type of diol used.
Polycarbonate: Contains carbonate groups instead of ester groups, resulting in different properties.
Uniqueness
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol and hexanedioic acid is unique due to its combination of ester and anhydride functional groups, which impart distinct mechanical and chemical properties. This makes it suitable for specialized applications where other polymers may not perform as effectively .
属性
CAS 编号 |
38702-18-0 |
|---|---|
分子式 |
C28H32O15 |
分子量 |
608.5 g/mol |
IUPAC 名称 |
2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;hexanedioic acid;terephthalic acid |
InChI |
InChI=1S/C9H4O5.C8H6O4.C6H10O4.C5H12O2/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-3H,(H,10,11);1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChI 键 |
LFKPGXISMSUUEX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
相关CAS编号 |
38702-18-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


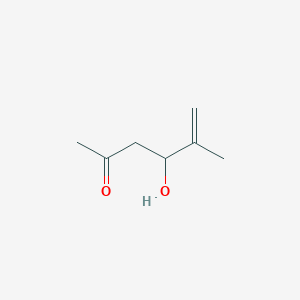
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
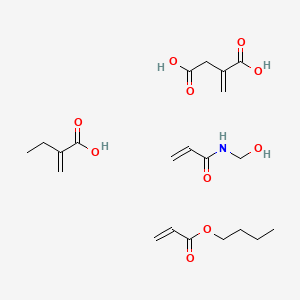
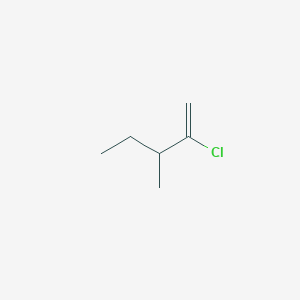
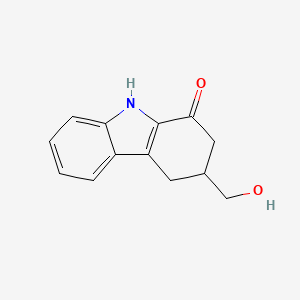
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
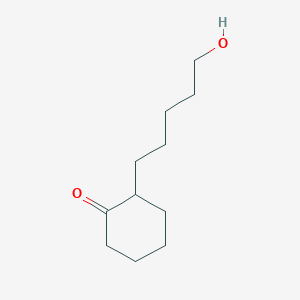

![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
